(S)-Phenylephrine Hydrochloride

Description

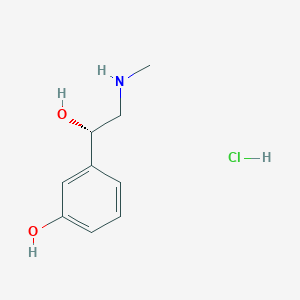

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYSGIYOVXAGKQ-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H](C1=CC(=CC=C1)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70917237 |

Source

|

| Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70917237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-38-8 |

Source

|

| Record name | (+)-Phenylephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70917237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95T627AGR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Phenylephrine Hydrochloride mechanism of action on vascular smooth muscle

An In-Depth Technical Guide to the Mechanism of Action of (S)-Phenylephrine Hydrochloride on Vascular Smooth Muscle

Abstract

(S)-Phenylephrine Hydrochloride is a selective α1-adrenergic receptor agonist widely utilized in clinical practice as a vasopressor to treat hypotension. Its efficacy is rooted in its direct action on vascular smooth muscle, inducing vasoconstriction and thereby increasing systemic vascular resistance and blood pressure. This guide provides a comprehensive technical exploration of the molecular mechanisms underpinning the effects of (S)-phenylephrine on vascular smooth muscle cells. We will dissect the signaling cascade from receptor binding to the final contractile response, discuss key experimental methodologies for its study, and offer insights into the practical application of this knowledge in research and drug development.

Introduction: The Pharmacology of (S)-Phenylephrine

(S)-Phenylephrine is the levorotatory enantiomer of phenylephrine, which is the pharmacologically active form. It mimics the effects of endogenous catecholamines like norepinephrine but exhibits a higher selectivity for α1-adrenergic receptors over β-adrenergic receptors. This selectivity makes it a valuable tool for increasing blood pressure without significant direct cardiac stimulation (chronotropic or inotropic effects) that would be mediated by β-receptors. Its primary clinical application is in the management of hypotension resulting from anesthesia, shock, or other critical conditions. Understanding its precise mechanism of action is fundamental for its safe and effective use and for the development of novel vasoactive agents.

The α1-Adrenergic Receptor: The Gateway for Phenylephrine Action

The initial and most critical step in the action of (S)-phenylephrine is its binding to α1-adrenergic receptors on the plasma membrane of vascular smooth muscle cells. These receptors are G-protein coupled receptors (GPCRs) and are primarily linked to the Gq/11 family of G-proteins.

There are three subtypes of α1-adrenergic receptors: α1A, α1B, and α1D. While all three are present in vascular smooth muscle, their distribution and relative contribution to vasoconstriction can vary depending on the specific blood vessel and species. (S)-Phenylephrine acts as an agonist at all three subtypes, initiating a conformational change in the receptor that facilitates the activation of the associated Gq/11 protein.

The Canonical Gq/11 Signaling Cascade

The activation of the Gq/11 protein by the (S)-phenylephrine-bound α1-receptor initiates a well-defined intracellular signaling cascade. This pathway is central to the contractile response of the smooth muscle.

-

Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C-beta (PLCβ).

-

Hydrolysis of PIP2: PLCβ then catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

This bifurcation of the signaling pathway leads to two synergistic arms that culminate in smooth muscle contraction.

Diagram: (S)-Phenylephrine Signaling Pathway

Caption: The Gq/11 signaling cascade initiated by (S)-Phenylephrine.

Calcium Mobilization: The Primary Driver of Contraction

The increase in intracellular calcium concentration ([Ca2+]i) is the proximate trigger for vascular smooth muscle contraction. The (S)-phenylephrine-induced signaling cascade elevates [Ca2+]i through a two-pronged approach:

-

IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytosol and binds to its specific receptor (the IP3 receptor) on the membrane of the sarcoplasmic reticulum (SR), which is the primary intracellular calcium store. This binding opens the channel, allowing for a rapid and transient release of stored Ca2+ into the cytosol. This initial phase is often referred to as the "phasic" component of the contraction.

-

Calcium Influx from Extracellular Space: While the initial release from the SR is crucial, sustained contraction requires the influx of extracellular calcium. This is mediated by:

-

Receptor-Operated Channels (ROCs): DAG is thought to play a role in activating these channels, although the exact mechanisms are still under investigation.

-

Voltage-Operated Channels (VOCs): The initial depolarization caused by Ca2+ release from the SR and chloride efflux can activate L-type voltage-gated calcium channels, leading to further calcium influx.

-

The Contractile Machinery: From Calcium to Contraction

The elevated cytosolic Ca2+ initiates the final steps leading to muscle contraction:

-

Calmodulin Activation: Four Ca2+ ions bind to the protein calmodulin (CaM).

-

MLCK Activation: The Ca2+-CaM complex binds to and activates Myosin Light Chain Kinase (MLCK).

-

Myosin Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC20).

-

Cross-Bridge Cycling: This phosphorylation event increases the ATPase activity of the myosin head, allowing it to bind to actin and undergo cross-bridge cycling, resulting in the generation of force and smooth muscle contraction.

Furthermore, the DAG-PKC arm of the signaling pathway contributes to the "tonic" or sustained phase of contraction by increasing the sensitivity of the contractile apparatus to Ca2+. PKC can phosphorylate proteins such as calponin and CPI-17, which inhibits Myosin Light Chain Phosphatase (MLCP), the enzyme that dephosphorylates myosin. This inhibition leads to a greater state of myosin phosphorylation for a given level of [Ca2+]i, a phenomenon known as calcium sensitization.

Experimental Validation: A Protocol for Studying Vascular Reactivity

To investigate the effects of (S)-phenylephrine in a laboratory setting, isolated tissue bath (organ bath) experiments are the gold standard. This technique allows for the direct measurement of vascular smooth muscle contractility in a controlled ex vivo environment.

Experimental Workflow: Isolated Aortic Ring Assay

(S)-Phenylephrine Hydrochloride and the Gq Signaling Pathway: A Technical Guide for Researchers

Executive Summary

(S)-Phenylephrine Hydrochloride is a synthetic sympathomimetic amine widely utilized both in clinical settings and as a research tool.[1] Its pharmacological significance stems from its function as a potent and highly selective agonist for α1-adrenergic receptors.[2][3] These receptors are canonical members of the G protein-coupled receptor (GPCR) superfamily and couple specifically to the Gq/11 family of heterotrimeric G proteins.[1][4] Activation of the α1-adrenergic receptor by (S)-Phenylephrine initiates a well-defined intracellular signaling cascade mediated by the Gq alpha subunit, making it an exemplary model for studying this fundamental pathway.[5] This guide provides a detailed examination of the molecular pharmacology of (S)-Phenylephrine, the mechanistic intricacies of the Gq signaling cascade, and robust, field-proven experimental protocols for its investigation. The content is tailored for researchers, scientists, and drug development professionals seeking to dissect or modulate Gq-mediated cellular events.

Molecular Pharmacology of (S)-Phenylephrine Hydrochloride

A Selective α1-Adrenergic Agonist

(S)-Phenylephrine mimics the action of endogenous catecholamines like norepinephrine but exhibits a more constrained receptor activity profile.[5] Its primary mechanism of action is the direct binding to and stimulation of α1-adrenergic receptors, with minimal to no significant activity at α2 or β-adrenergic receptors.[1][2][6] This high degree of selectivity makes phenylephrine an invaluable pharmacological tool, allowing for the specific interrogation of the α1-Gq signaling axis without the confounding effects of other adrenergic pathways.[2][7] Clinically, this selectivity is leveraged to produce peripheral vasoconstriction and increase systemic blood pressure with limited direct impact on cardiac contractility.[8][9]

Quantitative Receptor Engagement

The interaction of (S)-Phenylephrine with the three primary subtypes of the α1-adrenergic receptor (α1A, α1B, and α1D) has been quantified through binding and functional assays. This quantitative data is crucial for designing experiments and interpreting results, as it defines the concentration range over which phenylephrine will effectively engage its target. A study on 62 α-agonists provided comprehensive functional potency data, while separate studies have determined binding affinities.[10] The data indicates a functional preference for the α1A subtype.[10][11]

| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50 - Calcium Mobilization) |

| Phenylephrine | Alpha-1A | 5.86 | 6.33 |

| Alpha-1B | 4.87 | 5.99 | |

| Alpha-1D | 4.70 | 5.82 | |

| Note: pKi and pEC50 values are the negative logarithm of the molar concentration (Ki or EC50). A higher value indicates greater affinity or potency. Data is compiled from authoritative sources for comparative analysis.[10] |

The α1-Adrenergic Receptor - Gq Protein Signaling Cascade

The signaling pathway initiated by (S)-Phenylephrine is a classic example of GPCR-mediated signal transduction. The process begins at the plasma membrane and propagates through a series of precisely orchestrated molecular events.

Gq Protein Activation Cycle

Upon binding of (S)-Phenylephrine, the α1-adrenergic receptor undergoes a conformational change.[1] This new conformation allows it to act as a Guanine Nucleotide Exchange Factor (GEF) for its associated heterotrimeric Gq protein.[12][13] The Gαq subunit releases its bound Guanosine Diphosphate (GDP) and binds a molecule of Guanosine Triphosphate (GTP).[13] This exchange triggers the dissociation of the now-active Gαq-GTP complex from the Gβγ dimer, freeing both components to interact with their downstream effectors.[12][14] The signaling is terminated when the intrinsic GTPase activity of the Gαq subunit, often accelerated by Regulator of G-protein Signaling (RGS) proteins, hydrolyzes GTP back to GDP, allowing it to re-associate with the Gβγ dimer.[13]

Downstream Effectors and Second Messengers

The activated Gαq-GTP complex directly interacts with and activates the enzyme Phospholipase C-β (PLC-β).[13][15][16] PLC-β then catalyzes the hydrolysis of a minor membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]

-

Inositol 1,4,5-Trisphosphate (IP3) and Calcium Mobilization : As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER).[1][17][18] This binding event opens the channels, causing a rapid and significant release of stored calcium ions from the ER into the cytoplasm, transiently increasing the intracellular Ca2+ concentration.[1][19][20]

-

Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation : DAG, being hydrophobic, remains within the plasma membrane where it functions as a docking site for conventional and novel isoforms of Protein Kinase C (PKC).[21][22] The increase in intracellular Ca2+ (triggered by IP3) synergizes with DAG to fully activate conventional PKCs, which then phosphorylate a wide array of substrate proteins on serine and threonine residues, leading to diverse cellular responses.[23][22]

Experimental Protocols for Interrogating the Phenylephrine-Gq Pathway

A multi-assay approach is essential for the comprehensive characterization of a compound's activity at a Gq-coupled receptor. The following protocols represent a logical workflow, from confirming target binding to quantifying downstream functional consequences.

Protocol 1: Intracellular Calcium Mobilization Assay

Causality & Expertise: This is the cornerstone functional assay for Gq-coupled receptors.[19][24] Its robustness, high-throughput compatibility, and direct measurement of a key signaling event (Ca2+ release) make it the preferred method for determining agonist potency (EC50) and efficacy.[25][26] We describe a "no-wash" protocol using a fluorescent dye, which is efficient and minimizes cell disruption.

Methodology:

-

Cell Culture: Seed a cell line endogenously or recombinantly expressing the α1-adrenergic receptor (e.g., HEK293, CHO cells) into black-walled, clear-bottom 96-well or 384-well microplates.[27] Culture overnight to achieve a confluent monolayer.[27]

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6) in a physiological buffer (e.g., HBSS with 20 mM HEPES).[28] Many commercial kits include a probenecid solution to prevent dye leakage from the cells.[24]

-

Incubation: Aspirate the culture medium from the cells and add the dye loading buffer. Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[27]

-

Compound Plate Preparation: Prepare a serial dilution of (S)-Phenylephrine Hydrochloride in the same physiological buffer in a separate microplate. The concentrations should be prepared at 3-5 times the final desired concentration to account for dilution upon addition.[25]

-

Measurement: Place both the cell plate and the compound plate into a fluorescence plate reader equipped with liquid handling capabilities (e.g., FLIPR, FlexStation).

-

Assay Execution: The instrument will record a stable baseline fluorescence for 10-20 seconds. It will then automatically add the (S)-Phenylephrine solutions from the compound plate to the cell plate.[28]

-

Data Acquisition: Continue to record the fluorescence intensity kinetically for 60-180 seconds to capture the transient increase in intracellular calcium.[28]

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot this response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[25]

Protocol 2: Inositol Phosphate (IP1) Accumulation Assay

Causality & Expertise: This assay provides an excellent orthogonal validation of Gq pathway activation.[29] IP3 has a very short half-life, making it difficult to measure directly. This assay quantifies its stable downstream metabolite, IP1.[30] The accumulation of IP1 provides a time-integrated measure of receptor activity, which can be less susceptible to the kinetic variations seen in calcium flux assays. HTRF-based kits are commonly used for their sensitivity and homogeneous format.

Methodology:

-

Cell Stimulation: Culture cells expressing the α1-adrenergic receptor as described previously. On the day of the assay, replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent IP1 degradation) and a serial dilution of (S)-Phenylephrine.

-

Incubation: Incubate the cells with the agonist for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

Cell Lysis: Add a lysis buffer provided with the assay kit. This buffer also contains the HTRF detection reagents: an IP1-d2 acceptor and an anti-IP1-cryptate donor.

-

Detection Incubation: Incubate the plate at room temperature for at least 60 minutes to allow the detection reagents to reach equilibrium.

-

HTRF Reading: Read the plate on a compatible HTRF plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000). The signal is inversely proportional to the amount of IP1 produced. Plot the HTRF ratio against the log of the agonist concentration and fit to a curve to determine the EC50.

Integrated Data Interpretation

A comprehensive understanding of (S)-Phenylephrine's action requires synthesizing data from multiple assays. The binding affinity (Ki) from radioligand binding assays confirms target engagement. The functional potency (EC50) from both the calcium mobilization and IP1 accumulation assays validates its role as an agonist and quantifies its activity through the Gq pathway. Strong correlation between the EC50 values from these two distinct functional readouts provides a high-confidence, self-validating system, confirming that the observed cellular response is indeed a direct consequence of Gq-PLC activation. Discrepancies between these values could hint at more complex signaling phenomena, such as biased agonism, warranting further investigation with more advanced techniques like BRET or FRET-based biosensors.[31][32]

Conclusion

(S)-Phenylephrine Hydrochloride remains a cornerstone tool for cellular and molecular pharmacology. Its high selectivity for the α1-adrenergic receptor provides a reliable method for activating the Gq signaling pathway. By employing a systematic and multi-faceted experimental approach, researchers can leverage (S)-Phenylephrine to precisely dissect the role of Gq signaling in various physiological and pathological contexts, paving the way for new therapeutic discoveries.

References

- Dr.Oracle. (2025, October 26). What is the mechanism of action of phenylephrine?

-

Mizuno, N., & Itoh, H. (2009). Functions and regulatory mechanisms of Gq-signaling pathways. Neuro-Signals, 17(1), 42-54. [Link]

-

Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(22), e949. [Link]

-

Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved January 12, 2026, from [Link]

-

SciSpace. (n.d.). Functions and regulatory mechanisms of Gq-signaling pathways. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Gq alpha subunit. Retrieved January 12, 2026, from [Link]

-

CRNA School Prep Academy. (2024, March 27). Phenylephrine (Neo Synephrine): Mechanism of Action. [Link]

-

Karger Publishers. (2009, February 12). Functions and Regulatory Mechanisms of Gq-Signaling Pathways. [Link]

-

Al-Zoubi, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

-

Schrage, R., et al. (2019). An experimental strategy to probe Gq contribution to signal transduction in living cells. Journal of Biological Chemistry, 294(12), 4615-4628. [Link]

-

O'Donnell, J., & Woster, P. (n.d.). Adrenergic Drugs. StatPearls - NCBI Bookshelf. [Link]

-

Jiang, Y., & Wu, X. (2014). Regulation, Signaling and Physiological Functions of G-proteins. PMC - PubMed Central. [Link]

-

ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved January 12, 2026, from [Link]

-

Quora. (2021, December 6). Why is phenylephrine going to alpha one adrenergic receptor?[Link]

-

Marin Biologic Laboratories. (2025, July 24). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]

-

An, S., & Toll, L. (2012). Tools for GPCR drug discovery. PMC - NIH. [Link]

-

ResearchGate. (2025, November 21). Functions and Regulatory Mechanisms of Gq-Signaling Pathways. [Link]

-

Grundmann, M., & Kostenis, E. (2017). Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells. NCBI. [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 12, 2026, from [Link]

-

Zhu, T., & Fang, Y. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 40(11), 1383–1389. [Link]

-

Hoffmann, C., & Weikert, D. (2023). Editorial: New approaches for the discovery of GPCR ligands. PMC - NIH. [Link]

-

Hill, S. J., et al. (2021). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PMC - NIH. [Link]

-

Sigoel, J., & Leysen, H. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC - NIH. [Link]

-

Williams, B. (n.d.). Measuring Calcium Mobilization with Gq-Coupled GPCRs Using the Fluorometric Imaging Plate Reader (FLIPR). Retrieved January 12, 2026, from [Link]

-

BrainKart. (2017, November 16). Adrenergic Agonists: Phenylephrine. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Phenylephrine Hydrochloride?[Link]

-

Frontiers. (n.d.). Discovery of GPCR ligands for probing signal transduction pathways. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). G protein-coupled receptor. Retrieved January 12, 2026, from [Link]

-

Murphy, P. B., & Lee, J. P. (2023, October 30). Phenylephrine. StatPearls - NCBI Bookshelf - NIH. [Link]

-

Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved January 12, 2026, from [Link]

-

Rykx, A., et al. (2013). Differential PKC-dependent and -independent PKD activation by G protein α subunits of the Gq family: selective stimulation of PKD Ser748 autophosphorylation by Gαq. PubMed Central. [Link]

-

Ruan, Y., et al. (1998). Alpha-1A adrenergic receptor stimulation with phenylephrine promotes arachidonic acid release by activation of phospholipase D in rat-1 fibroblasts: inhibition by protein kinase A. Journal of Pharmacology and Experimental Therapeutics, 284(2), 576-85. [Link]

-

EPFL Graph Search. (n.d.). Gq alpha subunit. Retrieved January 12, 2026, from [Link]

-

CV Physiology. (n.d.). Cardiac Signal Transduction Mechanisms (G-Protein-Linked). Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). G-quadruplex. Retrieved January 12, 2026, from [Link]

-

QIAGEN GeneGlobe. (n.d.). Gαi Signaling. Retrieved January 12, 2026, from [Link]

-

MDPI. (n.d.). G Protein-Coupled Receptors in Cerebrovascular Diseases: Signaling Mechanisms and Therapeutic Opportunities. Retrieved January 12, 2026, from [Link]

-

YouTube. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip. [Link]

-

Siderius, M., et al. (2018). Identification of Protein Kinase C Activation as a Novel Mechanism for RGS2 Protein Upregulation through Phenotypic Screening of Natural Product Extracts. Molecular Pharmacology, 93(4), 384-394. [Link]

-

Li, X., et al. (2018). Gq-Coupled Receptors in Autoimmunity. PMC - NIH. [Link]

-

SMPDB. (n.d.). Activation of PKC Through G Protein-Coupled Receptor. Retrieved January 12, 2026, from [Link]

-

Livingston, K. E., & Traynor, J. R. (2014). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. PMC. [Link]

-

Bio-Rad. (n.d.). Signal transduction - Activation of PKC via G-Protein coupled receptor Pathway Map. Retrieved January 12, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. quora.com [quora.com]

- 4. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 6. brainkart.com [brainkart.com]

- 7. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. crnaschoolprepacademy.com [crnaschoolprepacademy.com]

- 9. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Alpha-1A adrenergic receptor stimulation with phenylephrine promotes arachidonic acid release by activation of phospholipase D in rat-1 fibroblasts: inhibition by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 13. Regulation, Signaling and Physiological Functions of G-proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 15. scispace.com [scispace.com]

- 16. karger.com [karger.com]

- 17. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 18. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. ionbiosciences.com [ionbiosciences.com]

- 20. CV Physiology | Cardiac Signal Transduction Mechanisms (G-Protein-Linked) [cvphysiology.com]

- 21. m.youtube.com [m.youtube.com]

- 22. SMPDB [smpdb.ca]

- 23. researchgate.net [researchgate.net]

- 24. bio-protocol.org [bio-protocol.org]

- 25. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 27. bio-protocol.org [bio-protocol.org]

- 28. taylorfrancis.com [taylorfrancis.com]

- 29. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 31. mdpi.com [mdpi.com]

- 32. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-Phenylephrine Hydrochloride Induced Intracellular Calcium Release

This guide provides a comprehensive technical overview of the mechanisms and methodologies for studying (S)-Phenylephrine Hydrochloride-induced intracellular calcium release. It is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptor (GPCR) signaling and cellular calcium dynamics.

Introduction: The Significance of (S)-Phenylephrine as a Pharmacological Tool

(S)-Phenylephrine Hydrochloride is a potent and selective alpha-1 adrenergic receptor agonist widely utilized in both clinical practice and biomedical research.[1][2][3] Its primary mechanism of action involves mimicking endogenous catecholamines like norepinephrine, leading to the contraction of smooth muscles.[1] This property underpins its therapeutic use as a vasopressor to manage hypotension and as a nasal decongestant.[1] For the researcher, its selectivity for the α1-adrenoceptor makes it an invaluable tool for dissecting the intricacies of Gq-protein coupled signaling pathways and their downstream consequences, most notably the mobilization of intracellular calcium.[4][5]

The Molecular Cascade: From Receptor Activation to Calcium Mobilization

The physiological effects of (S)-Phenylephrine are initiated by its binding to alpha-1 adrenergic receptors, which are members of the G-protein coupled receptor superfamily.[4][6][7] This binding event triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein of the Gq family.[4][7][8]

The activated Gαq subunit, in turn, stimulates the membrane-bound enzyme phospholipase C (PLC).[1][4][9][10] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4][11]

While DAG remains in the plasma membrane to activate other signaling pathways, the water-soluble IP3 diffuses through the cytoplasm and binds to its specific receptor, the IP3 receptor (IP3R), located on the membrane of the endoplasmic reticulum (ER).[11][12][13] The ER serves as the primary intracellular storage site for calcium ions.[11][12] The binding of IP3 to its receptor opens this channel, allowing for the rapid efflux of stored calcium from the ER into the cytosol, leading to a transient increase in the intracellular calcium concentration.[11][12][13]

Signaling Pathway Diagram

Figure 2: High-level workflow for the Fluo-4 AM based calcium assay.

Self-Validating Systems and Troubleshooting

A robust experimental design includes self-validating controls to ensure the integrity of the data.

| Control | Purpose | Expected Outcome | Troubleshooting |

| Positive Control (e.g., Ionomycin, ATP) | To confirm cell viability and that the dye loading and measurement system are functional. | A rapid and robust increase in fluorescence intensity. | No response: Check cell health, dye loading efficiency, and instrument settings. |

| Negative Control (Vehicle) | To establish baseline fluorescence and account for photobleaching or mechanical artifacts from injection. | No significant change in fluorescence. | Increase in signal: Investigate for mechanical stimulation of cells or issues with the injection system. |

| Untreated Cells (No Dye) | To measure background autofluorescence from cells and the plate. | Low, stable fluorescence. | High background: Check for contamination or use of inappropriate plates. |

| (S)-Phenylephrine + Antagonist (e.g., Prazosin) | To confirm that the observed calcium release is specifically mediated by alpha-1 adrenergic receptors. | Attenuation or complete blockade of the phenylephrine-induced response. | No blockade: Verify the antagonist concentration and activity. |

Conclusion

The (S)-Phenylephrine Hydrochloride-induced intracellular calcium release assay is a powerful and widely used method for studying alpha-1 adrenergic receptor signaling. By understanding the underlying molecular mechanisms and adhering to a meticulously designed and validated experimental protocol, researchers can obtain high-quality, reproducible data. This guide provides the foundational knowledge and practical steps necessary to successfully implement this assay, contributing to a deeper understanding of GPCR pharmacology and cellular signaling.

References

-

Berridge, M. J. (2016). The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease. Physiological Reviews, 96(4), 1261–1296. [Link]

-

Foskett, J. K., White, C., Cheung, K. H., & Mak, D. O. (2007). Inositol trisphosphate receptor Ca2+ release channels. Physiological reviews, 87(2), 593–658. [Link]

-

Gee, K. R., Brown, K. A., Chen, W. N., Bishop-Stewart, J., Bentley, D., & Haugland, R. P. (2000). Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes. Cell calcium, 27(2), 97–106. [Link]

-

Guimarães, S., & Moura, D. (2001). Vascular adrenoceptors: an update. Pharmacological reviews, 53(2), 319–356. [Link]

-

Kao, J. P. (2015). Practical aspects of measuring [Ca2+] with fluorescent indicators. Methods in cell biology, 125, 159–188. [Link]

-

Takahashi, A., Camacho, P., Lechleiter, J. D., & Herman, B. (1999). Measurement of intracellular calcium. Physiological reviews, 79(4), 1089–1125. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Phenylephrine Hydrochloride?[Link]

-

Mikoshiba, K. (2007). The IP3 receptor/Ca2+ channel and its cellular function. Biochemical Society transactions, 35(Pt 5), 949–954. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Adrenoceptors. [Link]

-

ION Biosciences. (2021). FLUO-4 AM. [Link]

-

Taylor, C. W., & Tovey, S. C. (2010). IP3 receptors: toward understanding their activation. Cold Spring Harbor perspectives in biology, 2(11), a004010. [Link]

-

Lin, K., Sadée, W., & Quillan, J. M. (2000). Rapid measurements of intracellular calcium using a fluorescence plate reader. BioTechniques, 28(1), 124-128. [Link]

-

Martinez-Rojas, D., & Burgos, M. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(10), e2287. [Link]

-

Patel, B. M. (2023). Adrenergic Drugs. In StatPearls. StatPearls Publishing. [Link]

-

Wu, D., Lee, C. H., Rhee, S. G., & Simon, M. I. (1992). Activation of phospholipase C by alpha 1-adrenergic receptors is mediated by the alpha subunits of Gq family. The Journal of biological chemistry, 267(36), 25798–25802. [Link]

-

Wikipedia. (n.d.). Adrenergic receptor. [Link]

-

Cooper, J. R., Bloom, F. E., & Roth, R. H. (1996). The Biochemical Basis of Neuropharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

-

Myagmar, B. E., Flynn, J. M., Cowley, P. M., Swigart, P. M., Montgomery, M. D., Thai, K., ... & Simpson, P. C. (2017). Coupling to Gq signaling is required for cardioprotection by an alpha-1A-adrenergic receptor agonist. Circulation research, 121(7), 812-825. [Link]

-

ResearchGate. (n.d.). Activation of phospholipase C by alpha 1-adrenergic receptors is mediated by the alpha subunits of Gq family. [Link]

-

Joseph, S. K., Coll, K. E., Thomas, A. P., Williams, R., & Williamson, J. R. (1985). The origin, quantitation, and kinetics of intracellular calcium mobilization by vasopressin and phenylephrine in hepatocytes. The Journal of biological chemistry, 260(24), 12508–12515. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of phenylephrine?. [Link]

-

Wang, Y., Zhang, Y., Zhu, H., Chen, H., & Liu, Y. (2018). Alpha-1 Adrenergic Receptor Agonist Phenylephrine Inhibits Sepsis-Induced Cardiomyocyte Apoptosis and Cardiac Dysfunction via Activating ERK1/2 Signal Pathway. Shock (Augusta, Ga.), 49(1), 83–91. [Link]

-

CRNA School Prep Academy. (2024). Phenylephrine (Neo Synephrine): Mechanism of Action. [Link]

-

Wang, Y. G., Dedkova, E. N., Ji, X., Blatter, L. A., & Lipsius, S. L. (2005). Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes. The Journal of physiology, 567(Pt 1), 221–237. [Link]

-

Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]

-

BMG LABTECH. (2020). Calcium assays: at the centre of biology. [Link]

-

Luyten, T., & Parys, J. B. (2017). Reliable measurement of free Ca2+ concentrations in the ER lumen using Mag-Fluo-4. MethodsX, 4, 133–142. [Link]

-

Spinelli, K. J., & Gillespie, P. G. (2012). Monitoring intracellular calcium ion dynamics in hair cell populations with Fluo-4 AM. PloS one, 7(12), e51874. [Link]

-

YouTube. (2023). Gq Pathway Of G-Protein-Coupled Receptors Explained. [Link]

-

Interchim. (n.d.). Fluo-4,Ca2+ indicators. [Link]

-

ResearchGate. (2019). Why fluo4-AM Calcium assay is not working?. [Link]

-

Springer Nature Experiments. (n.d.). Computational Analysis of Calcium Flux Data Using R. [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. youtube.com [youtube.com]

- 3. Fluo-4, AM, cell permeant - FAQs [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reliable measurement of free Ca2+ concentrations in the ER lumen using Mag-Fluo-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monitoring Intracellular Calcium Ion Dynamics in Hair Cell Populations with Fluo-4 AM | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. What kinds of positive controls are necessary for calcium assays? | AAT Bioquest [aatbio.com]

(S)-Phenylephrine Hydrochloride structure-activity relationship studies

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of (S)-Phenylephrine Hydrochloride

Introduction: Deconstructing a Classic α1-Agonist

(S)-Phenylephrine Hydrochloride is a synthetic sympathomimetic amine, widely recognized in clinical practice as a potent and selective α1-adrenergic receptor (α1-AR) agonist.[1][2][3] Its primary applications include use as a vasopressor to treat hypotension, particularly in the contexts of anesthesia and septic shock, as a nasal decongestant, and as a mydriatic agent in ophthalmology.[4][5][6] As a member of the phenylethanolamine class, its deceptively simple structure belies a sophisticated interplay of functional groups and stereochemistry that dictates its high affinity and selectivity for the α1-AR.

Understanding the structure-activity relationship (SAR) of (S)-Phenylephrine is not merely an academic exercise; it is fundamental to the fields of medicinal chemistry and pharmacology. It provides a blueprint for rational drug design, enabling the optimization of agonist activity, the enhancement of receptor subtype selectivity, and the modification of pharmacokinetic profiles. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple description of phenylephrine's effects to provide a detailed analysis of why its specific molecular architecture confers its distinct pharmacological profile. We will explore the critical role of each structural component, supported by detailed experimental protocols for validating these SAR principles in a laboratory setting.

Part 1: The Molecular Pharmacology of α1-Adrenergic Receptor Activation

To comprehend the SAR of (S)-Phenylephrine, one must first understand its target and the downstream consequences of its binding. Phenylephrine mimics the action of endogenous catecholamines like norepinephrine but exhibits a much higher selectivity for α1-ARs, with minimal to no significant activity at α2- or β-adrenergic receptors.[3][7]

Mechanism of Action: The Gq Signaling Cascade

The binding of (S)-Phenylephrine to the α1-AR, a quintessential G-protein coupled receptor (GPCR), initiates a well-defined intracellular signaling cascade.[3] This process is central to its vasoconstrictive effects.

-

Receptor Binding and G-Protein Activation: Phenylephrine binds to the α1-AR, inducing a conformational change that activates the associated heterotrimeric Gq protein.[3]

-

PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[3]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]

-

Calcium Mobilization: The soluble IP3 molecule diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3]

-

Physiological Response: The elevated intracellular Ca2+ concentration, in concert with DAG's activation of Protein Kinase C (PKC), leads to the contraction of vascular smooth muscle, resulting in vasoconstriction.[4] This action increases systemic vascular resistance and, consequently, blood pressure.[8]

Part 2: Core Structure-Activity Relationship (SAR) Analysis

The pharmacological identity of (S)-Phenylephrine is encoded in its molecular structure. Alterations to any part of the molecule can drastically change its affinity, efficacy, and selectivity. The core structure consists of a substituted phenyl ring attached to an ethylamine side chain.

A. The Phenyl Ring and Hydroxyl Substitution

-

Phenyl Ring: The aromatic ring itself is a crucial scaffold, providing the necessary framework for binding to the α-adrenergic receptor, likely through van der Waals and hydrophobic interactions within the receptor's binding pocket.[9]

-

Meta-Hydroxyl Group (m-OH): The single hydroxyl group at the 3'-position on the phenyl ring is a defining feature.

-

Binding: This phenolic hydroxyl is essential for high-affinity binding, acting as a hydrogen bond donor to an electron-rich site (e.g., a serine residue) within the α1-AR.[9][10] Its position is critical; moving it to the para-position creates p-synephrine, which has different binding characteristics.[10]

-

Metabolic Stability: Unlike catecholamines (e.g., epinephrine, norepinephrine) which possess 3',4'-dihydroxy groups, phenylephrine lacks the 4'-hydroxyl. This makes it a poor substrate for the enzyme Catechol-O-methyltransferase (COMT), which is a major pathway for catecholamine metabolism.[11] This resistance to COMT degradation contributes to a longer half-life and oral bioavailability compared to epinephrine.[11]

-

B. The Ethylamine Side Chain

This portion of the molecule contains two highly influential features: a chiral hydroxyl group and a methylated amine.

-

Benzylic Hydroxyl Group: The hydroxyl group on the β-carbon of the side chain is vital for direct agonist activity. It participates in critical hydrogen bonding interactions within the receptor, anchoring the ligand in the correct orientation for receptor activation.[8]

-

Stereochemistry at the β-Carbon: The stereochemistry at this chiral center is arguably the most critical factor for phenylephrine's activity.[9][12]

-

The (R)-Enantiomer: The biologically active form is the (R)-enantiomer (levorotatory).[8][9] This specific three-dimensional arrangement allows for optimal interaction with the chiral binding pocket of the receptor.[13]

-

The (S)-Enantiomer: The (S)-enantiomer (dextrorotatory) is significantly less potent. The difference in activity between enantiomers underscores the precise geometric fit required for effective receptor agonism.[10][12]

-

-

The Amine Group:

-

Protonation: At physiological pH, the secondary amine group is protonated, carrying a positive charge. This charged amine forms a crucial ionic bond with a negatively charged residue, typically an aspartate, in the third transmembrane domain of the adrenergic receptor, a hallmark interaction for nearly all aminergic GPCR ligands.

-

N-Methyl Substitution: A primary or secondary aliphatic amine is essential for high agonist activity.[8] The size of the substituent on the nitrogen atom dictates the selectivity between α and β receptors.[8][11]

-

Small Substituents (e.g., -H, -CH₃): Favor α-receptor activity. The N-methyl group of phenylephrine is optimal for α-agonism.[8]

-

Larger Substituents (e.g., -CH(CH₃)₂, -C(CH₃)₃): Increasing the bulk on the amine shifts the activity profile towards β-receptors. For example, replacing the methyl with an isopropyl group results in isoprenaline, a potent non-selective β-agonist.[11]

-

-

Part 3: Experimental Methodologies for SAR Elucidation

The principles of SAR are established through rigorous experimental testing of systematically modified analogs. The two primary in vitro techniques for this are receptor binding assays (to measure affinity) and functional assays (to measure efficacy).

A. Radioligand Competition Binding Assay

This assay quantifies the affinity (expressed as the inhibition constant, Ki) of a test compound (e.g., a phenylephrine analog) for a specific receptor by measuring how effectively it competes with a radiolabeled ligand of known high affinity. It is the gold standard for determining receptor-ligand interactions.[14]

-

Receptor Preparation:

-

Culture HEK293 cells stably transfected with the human α1A-adrenergic receptor gene.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and determine the total protein concentration (e.g., via Bradford assay).

-

-

Competition Assay Setup (in 96-well plates):

-

Total Binding: Add membrane preparation, assay buffer, and a fixed concentration of a selective α1-AR radioligand (e.g., 0.25 nM [³H]-prazosin).

-

Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine) to saturate all specific binding sites.

-

Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (e.g., phenylephrine analog, from 10⁻¹¹ M to 10⁻⁴ M).

-

-

Incubation & Separation:

-

Incubate the plates at room temperature for a set time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes but allow unbound radioligand to pass through.

-

Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification & Analysis:

-

Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

B. Functional Assay: Calcium Mobilization

This assay measures the functional consequence of receptor activation—the increase in intracellular calcium. It determines a compound's efficacy (Emax) and potency (EC50).

-

Cell Preparation:

-

Plate cells expressing the α1-AR (e.g., CHO-α1A) into black-walled, clear-bottom 96-well plates and grow to confluence.

-

Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C. The dye will be sequestered inside the cells.

-

Gently wash the cells with assay buffer to remove any extracellular dye.

-

-

Assay Execution:

-

Place the cell plate into a fluorescence imaging plate reader (FLIPR).

-

Establish a stable baseline fluorescence reading for each well.

-

Use the instrument's integrated liquid handler to add varying concentrations of the test compound (phenylephrine analog) to the wells.

-

Immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes). Agonist binding will trigger Ca2+ release, causing the dye to fluoresce brightly.

-

-

Data Analysis:

-

The output will be a kinetic graph of fluorescence intensity versus time for each concentration.

-

Determine the peak fluorescence response for each concentration.

-

Plot the peak response against the log concentration of the test compound.

-

Fit the resulting dose-response curve using non-linear regression (e.g., four-parameter logistic equation) to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (maximal response).

-

Part 4: Data Interpretation and SAR Synthesis

By combining binding and functional data from a series of analogs, a clear SAR profile emerges. The data below is illustrative but reflects established principles.

Table 1: Illustrative SAR Data for Phenylephrine Analogs at the α1-Adrenergic Receptor

| Compound ID | Structural Modification | Rationale for Change | α1-AR Affinity (Ki, nM) | α1-AR Efficacy (EC50, nM) |

| 1 (Phenylephrine) | (R)-enantiomer, 3'-OH, N-CH₃ | Reference Compound | 50 | 150 |

| 2 | (S)-enantiomer | Invert stereochemistry | >10,000 | >30,000 |

| 3 | No 3'-OH group | Remove key H-bond donor | 2,500 | 10,000 |

| 4 | No β-OH group | Remove key H-bond donor | >5,000 | Inactive (Antagonist) |

| 5 | N-H (Norepinephrine analog) | Decrease N-substituent size | 40 | 120 |

| 6 | N-isopropyl | Increase N-substituent size | 800 | 5,000 (Partial Agonist) |

| 7 | 3',4'-dihydroxy (Norepinephrine) | Add 4'-OH (catechol) | 25 | 80 |

Analysis of SAR Data:

-

Stereochemistry is Paramount: The dramatic loss of activity in compound 2 confirms that the (R)-configuration at the β-carbon is essential for both binding and activation.[9][10]

-

Hydroxyl Groups are Critical: Removal of the 3'-OH (compound 3 ) or the β-OH (compound 4 ) severely diminishes affinity and efficacy, highlighting their crucial roles in hydrogen bonding within the receptor active site.[8][9] The complete loss of efficacy in compound 4 suggests the β-OH is indispensable for triggering the conformational change required for G-protein activation.

-

N-Substitution Modulates Selectivity: Decreasing the N-substituent size slightly (compound 5 ) maintains potent α1-activity. However, increasing the bulk to an isopropyl group (compound 6 ) significantly reduces α1-affinity and efficacy, consistent with the known shift towards β-receptor preference.[8][11]

-

Catechol vs. Phenol: The presence of a second hydroxyl group in the 4'-position (compound 7 , Norepinephrine) enhances affinity and potency at the α1-AR but makes the compound susceptible to COMT metabolism.

Conclusion

The structure-activity relationship of (S)-Phenylephrine Hydrochloride is a classic case study in medicinal chemistry, demonstrating how subtle variations in molecular architecture can lead to profound changes in pharmacological activity. The key determinants for its selective α1-adrenergic agonism are:

-

A phenyl ring for basic scaffold binding.

-

A single meta-hydroxyl group for hydrogen bonding and metabolic stability.

-

A β-hydroxyl group in the (R)-configuration for high-affinity interaction and receptor activation.

-

A protonated secondary amine for ionic bonding, with a small N-methyl substituent to ensure α-receptor selectivity.

A thorough understanding of these principles, validated through robust in vitro binding and functional assays, is essential for any professional engaged in the design and development of novel adrenergic agents. This knowledge allows for the targeted modification of existing scaffolds to create new chemical entities with improved potency, selectivity, and therapeutic profiles.

References

- The Protected Airway Collaborative. (n.d.). Phenylephrine.

- Dr.Oracle. (2025, October 26). What is the mechanism of action of phenylephrine?

- Pharmacy India. (n.d.). Phenylephrine SAR, Physicochemical Properties, IUPAC Nomenclature, Mechanism of action and Uses.

- Quora. (2021, December 6). Why is phenylephrine going to alpha one adrenergic receptor?

- Patsnap Synapse. (2024, July 17). What is the mechanism of Phenylephrine Hydrochloride?

- Benchchem. (2025, December). Phenylephrine Hydrochloride: A Technical Guide to its Role as a Selective Alpha-1 Adrenergic Agonist.

- Remix education. (2023, March 22). Phenylephrine – Structure , Synthesis , SAR , Mechanism , Uses.

- Gpatindia. (2020, March 12). PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

- National Institutes of Health. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart.

- Deranged Physiology. (2024, May 17). Structure of synthetic catecholamines.

- ResearchGate. (2025, October 29). Stereochemical and pharmacological differences between naturally occurring p-synephrine and synthetic p-synephrine | Request PDF.

- National Institutes of Health PubChem. (n.d.). Phenylephrine.

- National Institutes of Health. (n.d.). Stereochemistry in Drug Action.

- Patsnap Synapse. (2025, May 21). What is the application of stereochemistry in drug design?

- National Institutes of Health. (2023, October 30). Phenylephrine - StatPearls.

Sources

- 1. theprotectedairway.com [theprotectedairway.com]

- 2. quora.com [quora.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 5. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. pharmacyindia.co.in [pharmacyindia.co.in]

- 10. researchgate.net [researchgate.net]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of (S)-Phenylephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Phenylephrine Hydrochloride is a well-established α1-adrenergic receptor agonist, widely utilized for its vasoconstrictive and mydriatic properties.[1] This technical guide provides a comprehensive overview of its discovery, tracing its origins as a synthetic analog of ephedrine, and delves into the evolution of its chemical synthesis.[2] A detailed, stereoselective synthetic protocol is presented, alongside an in-depth exploration of its mechanism of action. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering both historical context and practical, field-proven insights into this clinically significant compound.

Historical Perspective: Discovery and Early Development

The journey of phenylephrine is intertwined with the broader exploration of sympathomimetic amines in the early 20th century. While not the first to synthesize the amphetamine molecule, American chemist and pharmacologist Gordon Alles is credited with discovering and publishing the physiological effects of amphetamine in the late 1920s.[2][3] His work, aimed at finding a synthetic substitute for ephedrine, led to the development of Benzedrine.[2][4] This pioneering research into synthetic analogs of natural adrenergic compounds paved the way for the development of other phenylethylamine derivatives, including phenylephrine.

Phenylephrine itself was patented in 1933 and introduced into medical use in 1938.[5] Its action was first described in the literature in the 1930s, and it received FDA approval in 1939.[1] As a selective α1-adrenergic receptor agonist, it offered a more targeted mechanism of action compared to less selective compounds like pseudoephedrine.[5]

Stereoselective Synthesis of (S)-Phenylephrine Hydrochloride

The biological activity of phenylephrine resides almost exclusively in the (R)-enantiomer, now commonly referred to as the (S)-enantiomer in contemporary chemical literature based on Cahn-Ingold-Prelog priority rules. Therefore, stereoselective synthesis is of paramount importance to maximize therapeutic efficacy and minimize potential off-target effects. A variety of synthetic strategies have been developed to achieve high enantiomeric purity.[6][7]

One effective and widely recognized approach involves the asymmetric reduction of a prochiral ketone intermediate. This method leverages chiral catalysts to control the stereochemical outcome of the reaction, yielding the desired (S)-enantiomer in high enantiomeric excess.

Synthetic Scheme Overview

The following diagram illustrates a common synthetic route to (S)-Phenylephrine Hydrochloride, starting from 3-hydroxyacetophenone.

Caption: Synthetic pathway for (S)-Phenylephrine Hydrochloride.

Detailed Experimental Protocol

Step 1: Chlorination of 3-Hydroxyacetophenone

-

Reaction Setup: To a solution of 3-hydroxyacetophenone in a suitable aprotic solvent (e.g., dichloromethane), add sulfuryl chloride dropwise at 0 °C under an inert atmosphere.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3'-hydroxy-2-chloroacetophenone.

Step 2: Asymmetric Reduction of 3'-Hydroxy-2-chloroacetophenone

-

Catalyst Preparation: In a separate flask, prepare the chiral ruthenium-BINAP catalyst according to established literature procedures.

-

Reduction Reaction: Dissolve 3'-hydroxy-2-chloroacetophenone in an appropriate solvent (e.g., methanol) and add the chiral catalyst. Pressurize the reaction vessel with hydrogen gas.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature and pressure for a designated period.

-

Work-up and Purification: After the reaction is complete, filter off the catalyst and concentrate the filtrate. Purify the resulting (S)-2-chloro-1-(3-hydroxyphenyl)ethanol by column chromatography.

Step 3: Amination with Methylamine

-

Reaction Setup: Dissolve the purified (S)-2-chloro-1-(3-hydroxyphenyl)ethanol in a suitable solvent (e.g., ethanol) and add an excess of methylamine (as a solution in ethanol or as a gas).

-

Reaction Conditions: Heat the reaction mixture in a sealed vessel to the desired temperature and maintain for several hours.

-

Work-up and Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent and wash with water to remove excess methylamine and its hydrochloride salt.

Step 4: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the crude (S)-phenylephrine base in a suitable solvent (e.g., isopropanol).

-

Precipitation: Add a solution of hydrochloric acid in isopropanol dropwise until the pH is acidic.

-

Isolation and Drying: The (S)-Phenylephrine Hydrochloride will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain the final product.

Data Summary

| Step | Product | Typical Yield (%) | Purity (HPLC) (%) | Enantiomeric Excess (%) |

| 1 | 3'-Hydroxy-2-chloroacetophenone | 90-95 | >98 | N/A |

| 2 | (S)-2-Chloro-1-(3-hydroxyphenyl)ethanol | 85-90 | >99 | >99 |

| 3 | (S)-Phenylephrine | 80-85 | >99 | >99 |

| 4 | (S)-Phenylephrine Hydrochloride | 95-98 | >99.5 | >99 |

Mechanism of Action: A Molecular Perspective

Phenylephrine exerts its pharmacological effects by acting as a selective agonist of α1-adrenergic receptors.[8][9] These receptors are G-protein coupled receptors (GPCRs) located on the smooth muscle of blood vessels.[10]

Signaling Pathway

The binding of phenylephrine to the α1-adrenergic receptor initiates a downstream signaling cascade.[10]

Caption: Signaling pathway of (S)-Phenylephrine.

Upon binding, the activated Gq protein stimulates phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[10] The increased intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and subsequent vasoconstriction.[10][11]

This vasoconstriction in the arterioles of the nasal mucosa reduces swelling and edema, leading to its efficacy as a nasal decongestant.[8] When administered systemically, this effect leads to an increase in blood pressure, making it useful in treating hypotension.[10][12]

Analytical Characterization

The identity and purity of synthesized (S)-Phenylephrine Hydrochloride must be rigorously confirmed using a battery of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is commonly used to determine the purity of the final compound and to quantify any related substances.[13][14] A chiral HPLC column is essential for confirming the enantiomeric excess.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

-

Spectrophotometry: UV-Vis spectrophotometry can be used for quantitative analysis of phenylephrine hydrochloride in pharmaceutical preparations.[15][16]

Conclusion

(S)-Phenylephrine Hydrochloride remains a clinically important α1-adrenergic agonist with a rich history rooted in the early exploration of sympathomimetic amines. The evolution of its synthesis to highly stereoselective methods underscores the advancements in modern organic chemistry. A thorough understanding of its synthesis, mechanism of action, and analytical characterization is crucial for researchers and professionals involved in the development and quality control of pharmaceuticals containing this active ingredient.

References

-

Wikipedia. Phenylephrine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6041, Phenylephrine. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. phenylephrine. [Link]

-

Patsnap Synapse. What is the mechanism of Phenylephrine Hydrochloride? [Link]

-

CV Pharmacology. Alpha-Adrenoceptor Agonists (α-agonists). [Link]

-

Dr.Oracle. What is the mechanism of action (MOA) of phenylephrine and its indications? [Link]

-

Remix education. Phenylephrine – Structure , Synthesis , SAR , Mechanism , Uses. [Link]

-

RxList. How Do Alpha-1 Agonists Work? [Link]

-

Wikipedia. Alpha-adrenergic agonist. [Link]

-

Gurjar, M. K., Krishna, L. M., Sarma, B. V. N. B. S., & Chorghade, M. S. (1998). A Practical Synthesis of (R)-(−)-Phenylephrine Hydrochloride. Organic Process Research & Development, 2(6), 423-424. [Link]

-

Gpatindia. PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

-

National Center for Biotechnology Information. Alpha-1 Receptor Agonists. [Link]

-

ResearchGate. Phenylephrine synthesis. a-c Three routes are depicted for the... [Link]

-

ResearchGate. An alternative synthesis of (+/-)-phenylephrine hydrochloride. [Link]

-

Ninja Nerd. Autonomic Pharmacology | Adrenergic Agonists. [Link]

-

ResearchGate. Enantioselective synthesis of ( R)-phenylephrine hydrochloride. [Link]

-

Ram Pharma Academy. Synthesis of Phenylephrine. Medicinal Chemistry I. Phenylephrine synthesis. [Link]

-

SciSpace. Determination of phenylephrine hydrochloride in pharmaceutical preparations using spectrophotometric method. [Link]

-

SIELC Technologies. Phenylephrine hydrochloride. [Link]

-

prema anandan. 1. Synthesis of Phenyl ephrine | B. Pharm IV Semester | Medicinal Chemistry - I. [Link]

- Google Patents.

-

Pharmacy Times. Pharmacy Fact: Amphetamines Make Things Slightly Better Until They Don't, Inventor Finds. [Link]

- Google Patents. CN116410095A - Synthesis method of phenylephrine hydrochloride.

-

Science History Institute. Fast Times: The Life, Death, and Rebirth of Amphetamine. [Link]

-

BEPLS. Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. [Link]

-

Research Journal of Pharmacy and Technology. Spectrophotometric Assay for the Determination of Phenylephrine-HCl using Sodium Nitroprusside and Hydroxylamine Hydrochloride as a reagents. [Link]

-

Semantic Scholar. Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. [Link]

-

Wikipedia. Gordon Alles. [Link]

-

American Chemical Society. The rise and fall of a fake decongestant: What phenylephrine tells us about the history of the FDA. [Link]

-

Wikipedia. Substituted amphetamine. [Link]

-

Britannica. Gordon Alles. [Link]

-

Dailymotion. How did Gordon Alles introduce amphetamines to the world? [Link]

Sources

- 1. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gordon Alles - Wikipedia [en.wikipedia.org]

- 3. Gordon Alles | American chemist and pharmacologist | Britannica [britannica.com]

- 4. Fast Times: The Life, Death, and Rebirth of Amphetamine | Science History Institute [sciencehistory.org]

- 5. Phenylephrine - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. phenylephrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]

- 10. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 11. m.youtube.com [m.youtube.com]

- 12. droracle.ai [droracle.ai]

- 13. Phenylephrine hydrochloride | SIELC Technologies [sielc.com]

- 14. bepls.com [bepls.com]

- 15. scispace.com [scispace.com]

- 16. rjptonline.org [rjptonline.org]

An In-Depth Technical Guide on (S)-Phenylephrine Hydrochloride as a Tool Compound in Vasopressor Research

This guide provides an in-depth technical overview of (S)-Phenylephrine Hydrochloride, a cornerstone tool compound for researchers, scientists, and drug development professionals engaged in vasopressor research. It moves beyond a simple recitation of facts to deliver field-proven insights into its application, grounded in authoritative scientific principles.

Section 1: Foundational Understanding of (S)-Phenylephrine Hydrochloride

(S)-Phenylephrine Hydrochloride is a synthetic sympathomimetic amine, chemically designated as (R)-3-[-1-Hydroxy-2-(methylamino)ethyl]phenol hydrochloride.[1] It is the levorotatory enantiomer, which is the biologically active form. As a selective alpha-1 adrenergic receptor agonist, it is a powerful tool for investigating the physiological and pathophysiological roles of these receptors, particularly in the context of vascular tone and blood pressure regulation.[1][2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (S)-Phenylephrine Hydrochloride is paramount for its effective use in research.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ClNO₂ | [4] |

| Molecular Weight | 203.67 g/mol | [5] |

| Appearance | White or nearly white crystalline powder | [5][6] |

| Solubility | Freely soluble in water and ethanol | [5] |

| Melting Point | 143-145 °C | [5] |

| pKa | pK1 8.77; pK2 9.84 (at 25℃) | [5] |

| Stereochemistry | (S)-enantiomer is also referred to as the (R)- form based on Cahn-Ingold-Prelog priority rules for the specific chemical structure. | [5][7] |

Stability and Storage

Proper handling and storage are critical to maintain the integrity of (S)-Phenylephrine Hydrochloride for reproducible experimental outcomes.

-

In Solution: When diluted in 0.9% sodium chloride, phenylephrine hydrochloride has demonstrated stability for extended periods. For instance, a 100 µg/mL solution is stable for at least 30 days in polypropylene syringes at temperatures ranging from -20°C to 25°C.[8][9] Solutions at 200 or 400 µg/mL in PVC bags are stable for up to 60 days at room temperature.[10]

-

Light Sensitivity: Exposure to fluorescent light can lead to degradation and discoloration over time.[11] Therefore, it is advisable to protect solutions from light, especially for long-term storage.[11]

-

Solid Form: The solid crystalline powder is hygroscopic and may be sensitive to prolonged exposure to air and light.[5] It should be stored in a well-closed container in a cool, dry place, typically at 2-8°C.[5]

Section 2: Mechanism of Action - The Alpha-1 Adrenergic Signaling Cascade

(S)-Phenylephrine Hydrochloride exerts its effects by selectively binding to and activating α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs).[12][13] This targeted action makes it an invaluable tool for isolating and studying the α1-adrenergic pathway.

The activation of α1-adrenergic receptors initiates a well-defined signaling cascade:

-

Receptor Binding: (S)-Phenylephrine binds to the α1-adrenergic receptor.

-

Gq Protein Activation: This binding triggers a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq.[12][14]

-

Phospholipase C (PLC) Activation: The activated Gq protein, in turn, activates the enzyme phospholipase C (PLC).[14][15]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][12]

-

Smooth Muscle Contraction: The resulting increase in intracellular Ca2+ concentration leads to the activation of downstream effectors, ultimately causing the contraction of vascular smooth muscle cells and vasoconstriction.[2]

Caption: α1-Adrenergic Receptor Signaling Pathway.

Section 3: Applications in Vasopressor Research

The selective nature of (S)-Phenylephrine Hydrochloride makes it an indispensable tool for a variety of in vitro and in vivo research applications aimed at understanding vascular physiology and pharmacology.

In Vitro Vasoconstriction Assays

These assays are fundamental for characterizing the contractile response of isolated blood vessels.

Experimental Protocol: Wire Myography of Isolated Arteries

-

Tissue Preparation: Isolate small arteries (e.g., mesenteric or saphenous arteries) from a research animal (e.g., rat or mouse) and cut them into small rings (approximately 2 mm in length).[16]

-

Mounting: Mount the arterial rings on a wire myograph in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Equilibration and Viability Check: Allow the vessels to equilibrate under a standardized tension. Assess vessel viability by inducing contraction with a high potassium solution.

-

Cumulative Concentration-Response Curve: After a washout period, cumulatively add increasing concentrations of (S)-Phenylephrine Hydrochloride to the organ bath. Record the resulting changes in isometric tension to generate a concentration-response curve.[17]

-

Data Analysis: Analyze the data to determine key pharmacological parameters such as the maximal contraction (Emax) and the concentration required to produce 50% of the maximal response (EC50).

Causality Behind Experimental Choices:

-

Wire Myography: This technique allows for the precise measurement of isometric tension in small resistance arteries, which are major determinants of total peripheral resistance.[16]

-

Cumulative Dosing: This approach is efficient for determining the full concentration-response relationship in a single tissue preparation.

-

Viability Check: Ensures that the isolated tissue is healthy and responsive, validating the experimental results.

In Vivo Hemodynamic Studies

In vivo models are crucial for understanding the systemic cardiovascular effects of (S)-Phenylephrine Hydrochloride.

Experimental Protocol: Blood Pressure Measurement in a Murine Model

-

Animal Preparation: Anesthetize a mouse with an appropriate anesthetic agent (e.g., isoflurane) and maintain its body temperature.[18][19]

-

Catheterization: Surgically implant a solid-state pressure catheter into a major artery, such as the carotid or femoral artery, for direct and continuous blood pressure monitoring.[18][20]

-

Drug Administration: Administer (S)-Phenylephrine Hydrochloride via an appropriate route (e.g., intraperitoneal injection or intravenous infusion).[18][20]

-

Data Acquisition: Continuously record arterial blood pressure, heart rate, and other hemodynamic parameters as needed (e.g., cardiac output via a flow probe on the ascending aorta).[18][19]

-

Data Analysis: Analyze the changes in mean arterial pressure, systolic and diastolic pressure, and heart rate in response to phenylephrine administration.[18][20]

Causality Behind Experimental Choices:

-

Direct Arterial Cannulation: Provides the most accurate and real-time measurement of blood pressure, avoiding the potential inaccuracies of tail-cuff methods in anesthetized animals.[18][21]

-

Controlled Anesthesia: Maintains a stable physiological state, minimizing confounding variables that could affect cardiovascular parameters.

-